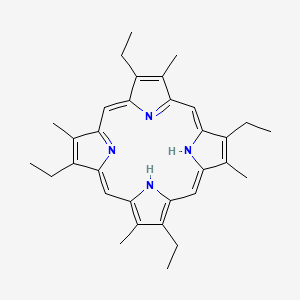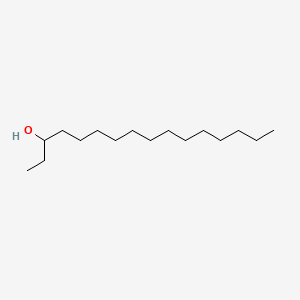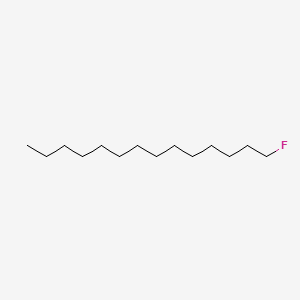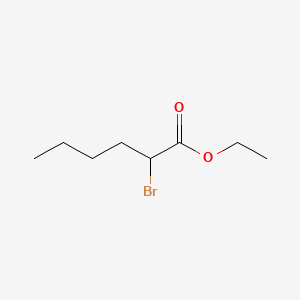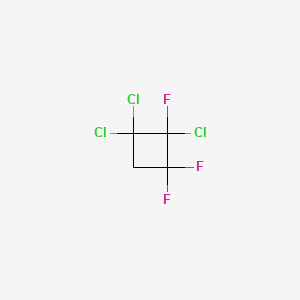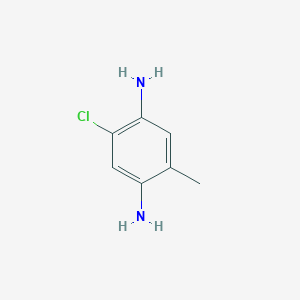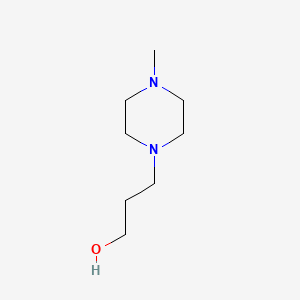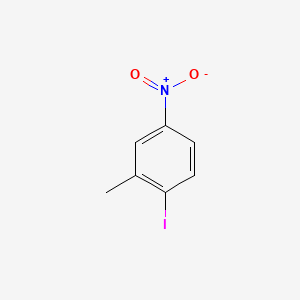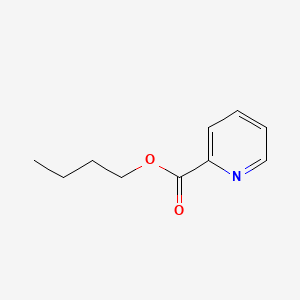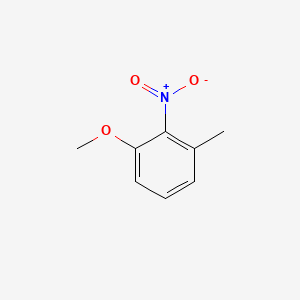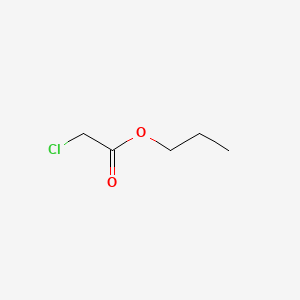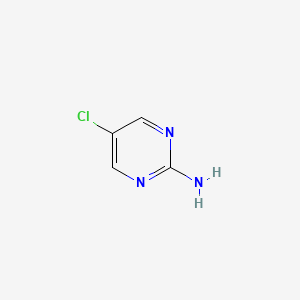
フッ化タリウム(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(I) fluoride is an inorganic compound with the chemical formula TlF. It is a white solid that forms orthorhombic crystals and is slightly deliquescent. This compound is unique among thallium halides due to its high solubility in water .
科学的研究の応用
Thallium(I) fluoride has diverse applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in solution.
Biology: Thallium compounds, including thallium fluoride, are used in biological studies to mimic the behavior of alkali metals.
作用機序
Target of Action
Thallium(I) fluoride (TlF) is an inorganic compound . Its primary target is not well-defined due to its general reactivity as a chemical compound. It interacts with various substances depending on the context of its use.
Mode of Action
TlF is a white solid that forms orthorhombic crystals . It has a distorted sodium chloride (rock salt) crystal structure, due to the 6s2 inert pair on Tl+ . This structure influences its interaction with other substances.
Biochemical Pathways
It’s known that tlf can be prepared by the reaction of thallium(i) carbonate with hydrofluoric acid .
Pharmacokinetics
It’s known that tlf is very soluble in water , which could influence its bioavailability and distribution if it were to enter biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TlF. For example, its solubility in water suggests that it could be more active or stable in aqueous environments.
準備方法
Thallium(I) fluoride can be synthesized through the reaction of thallium carbonate with hydrofluoric acid. The reaction proceeds as follows:
Tl2CO3+2HF→2TlF+H2O+CO2
化学反応の分析
Thallium(I) fluoride undergoes various chemical reactions, including:
- Thallium(I) fluoride can react with fluorine gas to form thallium trifluoride (TlF₃).
Oxidation: 2TlF+F2→2TlF3
Reduction: Thallium(I) fluoride can be reduced to elemental thallium using strong reducing agents.
Substitution: Thallium(I) fluoride can participate in substitution reactions with other halides to form different thallium halides.
Common reagents used in these reactions include fluorine gas, hydrofluoric acid, and various reducing agents .
類似化合物との比較
Thallium(I) fluoride is unique among thallium halides due to its high solubility in water. Similar compounds include:
Thallium chloride (TlCl): Less soluble in water compared to thallium fluoride.
Thallium bromide (TlBr): Also less soluble in water and has different crystal structures.
Thallium iodide (TlI): Similar to thallium bromide in terms of solubility and structure.
Thallium(I) fluoride’s high solubility and unique crystal structure make it distinct from other thallium halides.
特性
CAS番号 |
7789-27-7 |
|---|---|
分子式 |
FTl |
分子量 |
223.382 g/mol |
IUPAC名 |
thallium(1+);fluoride |
InChI |
InChI=1S/FH.Tl/h1H;/q;+1/p-1 |
InChIキー |
CULOEOTWMUCRSJ-UHFFFAOYSA-M |
SMILES |
F[Tl] |
正規SMILES |
[F-].[Tl+] |
Key on ui other cas no. |
7789-27-7 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of thallium(I) fluoride?
A1: Thallium(I) fluoride has the molecular formula TlF and a molecular weight of 223.37 g/mol.
Q2: What is unusual about the crystal structure of thallium(I) fluoride compared to other thallium halides?
A2: Unlike other thallium halides, which adopt the CsCl structure, thallium(I) fluoride has a distorted rock salt structure at room temperature. This distortion arises from the 6s2 inert pair effect of the Tl+ ion. [, , ]
Q3: How does the crystal structure of thallium(I) fluoride change at higher temperatures?
A3: Above 355 K, thallium(I) fluoride undergoes a phase transition from its orthorhombic structure (space group Pbcm) to a tetragonal structure (space group P4/nmm). []
Q4: What is the significance of the Debye temperature in understanding the properties of thallium(I) fluoride?
A4: The Debye temperature is a measure of the stiffness of a material's crystal lattice. Researchers have theoretically calculated the variation of Debye temperature with absolute temperature for thallium(I) fluoride using the van der Waals three-body force shell model (VTBFSM). This model incorporates long-range Coulomb interactions, three-body interactions, and short-range second neighbor interactions. [, ]
Q5: How does the presence of bridging fluorides in thallium(I) fluoride complexes affect their reactivity?
A5: Bridging fluorides can influence the reactivity of thallium(I) fluoride complexes. For instance, in the complex [Tl(μ-F)3Ru(PPh3)3], the bridging fluoride weakens the Ru-F bond, allowing it to undergo hydrogenolysis with dihydrogen. []
Q6: What role does thallium(I) fluoride play in the preparation of fluoroformates?
A7: Similar to its role in acyl fluoride synthesis, thallium(I) fluoride can be used to prepare fluoroformates from chloroformates through a halogen exchange reaction. [, ]
Q7: Have computational methods been used to study thallium(I) fluoride?
A7: Yes, researchers have employed various computational chemistry methods to investigate thallium(I) fluoride. These methods include:
- Dirac-Hartree-Fock calculations: Used to study chemical properties, PT-odd effects, and electronic structure. []
- Finite basis set and finite difference Hartree-Fock calculations: Applied to compare the ground state properties of thallium(I) fluoride. []
- Four-component Multireference Configuration Interaction (MRCI) and Polarization Propagator (PP) calculations: Employed to investigate the electronic structure and transition dipole moments, particularly for potential laser cooling applications. []
Q8: What are the health risks associated with thallium(I) fluoride exposure?
A9: Thallium(I) fluoride is a highly toxic compound. Acute poisoning can lead to a range of symptoms, including gastrointestinal distress, neurological damage (polyneuritis and encephalomyelitis), hair loss (alopecia), skin problems (xeroderma and herpetic lesions), and organ damage (heart, liver, and kidneys). [, ]
Q9: How is thallium(I) fluoride poisoning diagnosed and treated?
A10: Diagnosis often involves analyzing blood, urine, feces, and hair samples for thallium content. Treatment strategies typically focus on removing thallium from the body and managing symptoms. [, ]
Q10: What are some potential applications of thallium(I) fluoride?
A10: While the toxicity of thallium(I) fluoride limits its applications, it has been explored for its potential in areas such as:
- Laser cooling: Theoretical studies suggest that thallium(I) fluoride could be a suitable candidate for laser cooling experiments due to its favorable transition properties. []
Q11: What other research areas involve thallium(I) fluoride?
A11: Ongoing research on thallium(I) fluoride encompasses various aspects, including:
- Phase diagrams: Studies exploring the phase behavior of thallium(I) fluoride in binary systems with other metal fluorides. []
- Electrochemical synthesis: Investigating methods for the direct electrochemical synthesis of complex fluorides containing thallium(I). []
- Surface chemistry: Examining the adsorption and reaction properties of thallium(I) fluoride surfaces, particularly in catalytic contexts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


